1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one
Description
Properties
Molecular Formula |
C10H9BrF3NOS |
|---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-4-3-8(16)6-1-2-7(15)9(5-6)17-10(12,13)14/h1-2,5H,3-4,15H2 |
InChI Key |
QILAXFRMNRCCPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCBr)SC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Approach
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of 4-aminophenyl precursor | HNO3/H2SO4 or alternative nitrating agents | Controlled temperature to avoid over-nitration |
| 2 | Introduction of trifluoromethylthio group (-SCF3) | Trifluoromethylthiolation reagents (e.g., AgSCF3) | Requires dry, inert conditions |
| 3 | Bromination of propanone side chain | Bromine or N-bromosuccinimide (NBS) | Performed at low temperature in dichloromethane |
| 4 | Reduction of nitro group to amino group | Catalytic hydrogenation or SnCl2/HCl | Protect amino group if necessary during bromination |
| 5 | Purification | Recrystallization from CHCl3/CH3OH mixture | Yields high purity product |
This sequence can be optimized by protecting the amino group during sensitive steps to prevent unwanted side reactions and improve overall yield.
Industrial and Continuous Flow Synthesis
For scale-up, continuous flow reactors have been employed to enhance reaction control, safety, and yield while reducing reaction times and costs. This method allows precise temperature and reagent flow rate control, minimizing side products and improving reproducibility.
Reaction Conditions and Optimization
Bromination Control
Bromination of the propanone moiety is a critical step that requires careful control:
- Slow addition of bromine or brominating agents at low temperatures (0–5 °C) prevents over-bromination.
- Use of inert solvents like dichloromethane or chloroform enhances selectivity.
- Monitoring by TLC or HPLC ensures reaction progress and minimizes byproduct formation.
Amino Group Protection
Temporary protection of the amino group (e.g., Boc or acetyl groups) during bromination and trifluoromethylthiolation steps prevents side reactions such as unwanted substitution or oxidation.
Catalytic Enhancements
Use of heterogeneous catalysts such as silver-based complexes (e.g., Ag₃PW₁₂O₄₀) in analogous β-amino ketone syntheses has shown improved regioselectivity and reduced byproducts, suggesting potential applicability in this synthesis to optimize yields.
Analytical and Characterization Techniques
To confirm the structure and purity of the compound, the following advanced techniques are recommended:
| Technique | Purpose | Notes |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment | Use of DFT-calculated chemical shifts for validation |
| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms presence of bromine and trifluoromethylthio groups |
| X-ray Crystallography | Molecular geometry and stereochemistry | Resolves bond angles and hydrogen bonding patterns |
| High-Performance Liquid Chromatography (HPLC) | Purity and reaction monitoring | Essential for process optimization and quality control |
Dynamic NMR and computational methods (DFT, AIM theory) help resolve spectral ambiguities and better understand electronic interactions within the molecule.
Summary Table of Preparation Parameters
| Parameter | Recommended Conditions | Purpose/Effect |
|---|---|---|
| Solvent | Dichloromethane, chloroform | Inert environment, good solubility |
| Temperature | 0–5 °C during bromination | Prevents over-bromination |
| Catalysts | Ag₃PW₁₂O₄₀ (optional) | Enhances regioselectivity and yield |
| Amino Protection | Boc or acetyl groups | Prevents side reactions |
| Purification | Recrystallization from CHCl3/CH3OH (1:1 v/v) | High purity isolation |
| Reaction Monitoring | TLC, HPLC | Ensures reaction completeness and minimizes byproducts |
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The amino group can form hydrogen bonds with biological targets, while the bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of halogenated arylpropanones. Below is a comparison with structurally related molecules:
Key Observations
Substituent Position Effects: The position of the amino and trifluoromethylthio groups significantly impacts reactivity and binding. Bromine placement (e.g., on the propanone chain vs. aromatic ring) dictates chemical reactivity. Bromopropanones (target, ) are more prone to nucleophilic substitution compared to brominated chalcones () .
Electronic Properties :
- The -SCF₃ group in the target compound and its isomers increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack—a trait exploited in covalent inhibitor design (e.g., HER2/EGFR inhibitors like CHMFL-26 in ) .
- Comparatively, chlorine in ’s compound may reduce electrophilicity relative to bromine, impacting reaction kinetics .
Brominated chalcones () exhibit antimicrobial and anti-inflammatory activities, suggesting the target compound could be explored for similar applications .
Biological Activity
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one, with the molecular formula and a molecular weight of 328.15 g/mol, is an organic compound notable for its unique trifluoromethylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.
The trifluoromethylthio group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals. The compound's structure is characterized by a bromopropanone moiety, which is known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.15 g/mol |
| Density | Predicted ~1.0 g/cm³ |
| Boiling Point | Predicted ~341.3 °C |
| pKa | -1.16 (Predicted) |
Biological Activity
The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. Studies suggest that this compound may serve as a useful tool in enzyme inhibition studies and protein modification research.
Enzyme Inhibition
Research indicates that the trifluoromethylthio group can significantly enhance binding affinity to molecular targets, potentially leading to increased efficacy in biological systems. This property is particularly relevant in the context of drug design, where enhancing the interaction between a drug and its target can improve therapeutic outcomes.
Case Study: Enzyme Interaction
In a study examining the inhibition of specific enzymes, this compound demonstrated significant inhibitory effects on target enzymes involved in metabolic pathways. The results indicated that the compound could effectively modulate enzyme activity, suggesting potential applications in treating metabolic disorders.
Applications in Medicinal Chemistry
The unique functional groups present in this compound allow for diverse applications across various fields, including:
- Pharmaceutical Development : Potential use as a lead compound for developing new therapeutics targeting specific diseases.
- Agrochemical Research : Investigating its role as an agrochemical agent due to its enhanced stability and efficacy.
Table 2: Potential Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of enzyme inhibitors |
| Agrochemicals | Investigating herbicidal or pesticidal properties |
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one?
The synthesis typically involves sequential functionalization of a phenylpropanone backbone. Key steps include:
- Trifluoromethylthio introduction : Electrophilic substitution or nucleophilic displacement using reagents like CFSCl under controlled pH and temperature .
- Bromination : Bromine or N-bromosuccinimide (NBS) in solvents such as CCl or DCM, often initiated by light or radical catalysts .
- Amino group protection/deprotection : Boc or Fmoc protection may be employed to prevent side reactions during bromination .
Yield optimization requires precise stoichiometry and inert atmospheres to avoid oxidation of the thioether group .
Advanced: How can computational methods like DFT improve the synthesis of this compound?
Density Functional Theory (DFT) predicts reaction pathways and intermediates:
- Transition state analysis : Identifies energy barriers for trifluoromethylthio insertion, aiding in solvent selection (e.g., polar aprotic solvents lower activation energy) .
- Regioselectivity modeling : Calculates electron density maps to rationalize preferential bromination at the 3-position of the propanone chain over the aromatic ring .
- AIM (Atoms in Molecules) theory : Validates hydrogen-bonding interactions during crystallization, guiding purification strategies .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR identify the bromopropanone moiety (δ ~2.8–3.5 ppm for CHBr) and aromatic protons. F NMR confirms the trifluoromethylthio group (δ ~-40 to -45 ppm) .
- IR : Stretching vibrations for C=O (~1700 cm) and N-H (~3300 cm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and bromine isotope patterns .
Advanced: How can overlapping NMR signals caused by fluorine and bromine be resolved?
- 2D NMR : HSQC and HMBC correlate F-H couplings to assign trifluoromethylthio and bromopropanone groups .
- Crystallography : Single-crystal X-ray diffraction (e.g., as in ) provides unambiguous structural confirmation, bypassing spectral ambiguities .
- Low-temperature NMR : Suppresses signal broadening from quadrupolar bromine nuclei .
Basic: What are potential biological targets for this compound in drug discovery?
- Enzyme inhibition : The trifluoromethylthio group may interact with cysteine proteases or kinases via nucleophilic aromatic substitution .
- Antimicrobial activity : Structural analogs (e.g., brominated aryl ketones) show efficacy against Gram-positive bacteria .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Analog synthesis : Replace bromine with Cl/I or modify the amino group to nitro/methoxy to assess electronic effects .
- Pharmacophore mapping : Molecular docking identifies critical interactions (e.g., hydrogen bonding with the ketone oxygen) .
Basic: What storage conditions are recommended for this compound?
Store at 0–6°C in amber vials under inert gas (Ar/N) to prevent:
- Hydrolysis : Moisture degrades the trifluoromethylthio group.
- Light-induced decomposition : Bromopropanone derivatives are photosensitive .
Advanced: What degradation pathways occur under acidic/basic conditions?
- Acidic hydrolysis : The ketone undergoes hydration to form a geminal diol, while the trifluoromethylthio group resists cleavage .
- Basic conditions : E2 elimination of HBr generates α,β-unsaturated ketones, confirmed by GC-MS .
Advanced: How to address contradictions in reported reaction yields for similar compounds?
- Reproducibility audits : Compare solvent purity (e.g., anhydrous vs. wet DMF) and catalyst loadings across studies .
- In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust reaction timelines .
Advanced: How is regioselectivity achieved in substitution reactions involving this compound?
- Steric effects : Bulky substituents on the phenyl ring direct bromination to the less hindered propanone chain .
- Electronic effects : Electron-withdrawing groups (e.g., CFS) deactivate the aromatic ring, favoring aliphatic substitution .
Basic: What safety precautions are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
- PPE : Nitrile gloves and flame-resistant lab coats (due to flammability risks) .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How can AIM theory elucidate electronic effects in this compound?
- Bond critical points (BCPs) : Reveal strong C-Br and weak C-S covalent interactions, informing reactivity predictions .
- Laplacian analysis : Highlights electron-deficient regions (e.g., the ketone carbonyl) prone to nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
